6-Bromohexylbut-3-ynyl ether
Description
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-bromo-6-but-3-ynoxyhexane |
InChI |
InChI=1S/C10H17BrO/c1-2-3-9-12-10-7-5-4-6-8-11/h1H,3-10H2 |
InChI Key |
KZIWFMXWSZGCQH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromohexylbut 3 Ynyl Ether
Forward Synthesis Approaches
Alternative Etherification Strategies
The formation of the ether bond is a critical step in the synthesis of the target molecule. While the Williamson ether synthesis is a foundational method, several alternatives offer advantages in terms of reaction conditions, substrate scope, and efficiency. masterorganicchemistry.com
The Williamson ether synthesis remains a primary and versatile method for preparing unsymmetrical ethers. masterorganicchemistry.comwikipedia.org This SN2 reaction involves an alkoxide nucleophile displacing a halide or other suitable leaving group from an alkylating agent. wikipedia.org For the synthesis of 6-Bromohexylbut-3-ynyl ether, this could involve the reaction of the sodium or potassium salt of but-3-yn-1-ol with 1,6-dibromohexane (B150918). A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol to form the more nucleophilic alkoxide. khanacademy.org
Another well-established alternative is the Mitsunobu reaction , which allows for the formation of an ether from a primary or secondary alcohol and another acidic nucleophile, under mild conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org This reaction is particularly useful for sensitive substrates and proceeds with a predictable inversion of stereochemistry at the alcohol carbon. missouri.edualfa-chemistry.com In this context, 6-bromohexan-1-ol could be coupled with but-3-yn-1-ol, though one of the alcohols would need to act as the acidic component, which can be a limitation. organic-chemistry.org
More contemporary methods include catalytic dehydrative coupling of two different alcohols. nih.govacs.org These reactions, often catalyzed by transition metal complexes such as ruthenium, can form unsymmetrical ethers directly from alcohol precursors, generating water as the only byproduct. acs.orgacs.org This approach offers a greener alternative by avoiding the pre-functionalization of one alcohol into an alkyl halide. nih.gov
For reactions involving immiscible reactants, Phase-Transfer Catalysis (PTC) offers a significant practical advantage. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the alkoxide nucleophile from an aqueous or solid phase into the organic phase containing the alkyl halide. iagi.or.iddalalinstitute.com This technique can accelerate reaction rates, improve yields, and eliminate the need for expensive, anhydrous polar aprotic solvents. dalalinstitute.comcrdeepjournal.org
| Method | Key Reagents | Primary Advantages | Key Considerations |
|---|---|---|---|
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | High reliability, well-established, versatile. masterorganicchemistry.com | Requires stoichiometric base, sensitive to moisture. |
| Mitsunobu Reaction | Two Alcohols, PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry. wikipedia.orgmissouri.edu | Generates stoichiometric phosphine oxide byproduct. alfa-chemistry.com |
| Catalytic Dehydrative Coupling | Two Alcohols, Transition Metal Catalyst (e.g., Ru complex) | Atom economical (water is the only byproduct). nih.govacs.org | Catalyst sensitivity and cost may be factors. |
| Phase-Transfer Catalysis (PTC) | Alcohol, Base (e.g., NaOH), Alkyl Halide, PTC Catalyst (e.g., TBAB) | Avoids anhydrous solvents, can enhance reaction rates. iagi.or.id | Catalyst selection is crucial for efficiency. |
Synthetic Routes for Assembling the Carbon Skeleton with Directed Functionality
The assembly of this compound can be approached via several retrosynthetic pathways. The choice of route depends on the availability of starting materials and the desire to control the placement of the bromo and alkynyl functional groups.
A logical retrosynthetic disconnection is at the ether C-O bond. This leads to two primary synthetic strategies:
Route A: Coupling of a but-3-yn-1-ol precursor with a 6-bromohexyl electrophile.
Route B: Coupling of a 6-bromohexan-1-ol precursor with a but-3-ynyl electrophile.
Route A is often preferred due to the commercial availability of but-3-yn-1-ol and 1,6-dibromohexane. researchgate.net The synthesis would proceed by generating the alkoxide of but-3-yn-1-ol, followed by nucleophilic substitution on 1,6-dibromohexane. Careful control of stoichiometry (using an excess of the dibromoalkane) is necessary to minimize the formation of the symmetrical diether byproduct.
Route B requires the synthesis of 6-bromohexan-1-ol. This can be efficiently prepared from 1,6-hexanediol by selective monobromination. Alternatively, a more circuitous but effective route involves protecting one of the hydroxyl groups of 1,6-hexanediol, brominating the remaining hydroxyl, and then deprotecting to yield the desired intermediate. The subsequent etherification would involve converting the hydroxyl group of 6-bromohexan-1-ol to an alkoxide and reacting it with a suitable but-3-ynyl derivative, such as 4-chlorobut-1-yne or but-3-yn-1-yl tosylate.
Both routes require careful planning to ensure that the functional groups are "directed"—that is, the nucleophilic and electrophilic partners are correctly set up for the key bond-forming step without interfering with the other functionalities present in the molecule.
Functional Group Interconversion Strategies to Achieve Target Compound Structure
Functional group interconversions (FGIs) are essential for manipulating molecules into the required precursors for the key synthetic steps and for the final product.
A crucial FGI in the synthesis of this compound is the conversion of an alcohol to a good leaving group. An alcohol can be transformed into an alkyl bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide exchange (Finkelstein reaction). fiveable.mevanderbilt.edu More commonly for SN2 reactions, an alcohol is converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. ub.edu These sulfonate esters are excellent leaving groups, often superior to halides, for Williamson ether synthesis. wikipedia.org
Another important FGI is the transformation of one functional group into another to alter reactivity or introduce new components. For example, if a synthetic route required extending the carbon chain, a terminal alkyne could be deprotonated and reacted with an alkyl halide. Similarly, a primary bromide could be converted to a nitrile and then hydrolyzed to a carboxylic acid if further modifications were needed.
The selective protection and deprotection of functional groups also fall under FGI strategies. For instance, if reactions were to be performed on the alkyne moiety of but-3-yn-1-ol, the hydroxyl group would first be protected (e.g., as a silyl ether) to prevent it from interfering. After the desired transformation on the alkyne is complete, the protecting group is removed to liberate the alcohol for the subsequent etherification step.
Methodological Considerations in Synthesis
The efficiency and success of synthesizing this compound are highly dependent on the careful selection of reaction conditions. Solvent and catalyst choices are paramount in directing the reaction toward the desired product and maximizing yield.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is critical, particularly for the SN2 etherification step. The solvent must be capable of dissolving the reactants but also plays a direct role in the reaction mechanism and rate. Solvents are generally classified as polar protic, polar aprotic, and non-polar.
For the Williamson ether synthesis, polar aprotic solvents are generally the preferred choice. libretexts.org Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone can dissolve ionic alkoxide salts while not strongly solvating the anionic nucleophile. masterorganicchemistry.comquora.com This leaves the nucleophile relatively "naked" and highly reactive, leading to a significant acceleration of the SN2 reaction rate. libretexts.org
In contrast, polar protic solvents , such as water, methanol, or ethanol, can slow down SN2 reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that must be broken for the nucleophile to attack the electrophile. libretexts.org This solvation effect stabilizes the nucleophile, lowers its ground-state energy, and thus increases the activation energy of the reaction, leading to slower rates.
The use of a biphasic system with a phase-transfer catalyst can circumvent the need for strictly anhydrous polar aprotic solvents, allowing reactions to be run in less expensive or more environmentally benign solvent systems. dalalinstitute.com
| Solvent Type | Examples | Effect on S~N~2 Etherification | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile | Increases reaction rate significantly. | Solvates the cation but not the anion, leaving the nucleophile highly reactive. libretexts.org |
| Polar Protic | Water, Ethanol, Methanol | Decreases reaction rate. | Forms a "solvent cage" around the nucleophile via hydrogen bonding, reducing its reactivity. quora.com |
| Non-Polar | Hexane, Toluene, Benzene | Generally unsuitable. | Poor solubility of ionic alkoxide reactants. |
Catalyst Selection and Optimization in Multi-Step Syntheses
In the context of synthesizing this compound, "catalysts" can refer to several types of reagents that facilitate key transformations.
For the Williamson ether synthesis, the strong bases used to generate the alkoxide (e.g., NaH, KH) are technically reagents, not catalysts, as they are consumed in the reaction. However, in PTC-mediated etherification, the phase-transfer agent is a true catalyst. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts are commonly used. phasetransfercatalysis.comphasetransfer.com The efficiency of the catalyst depends on the lipophilicity of its cation, which determines its ability to shuttle the alkoxide anion into the organic phase. Optimization involves screening different catalysts and adjusting their loading to maximize the reaction rate while minimizing cost.
For alternative etherification methods, such as the dehydrative coupling of alcohols, the choice of transition metal catalyst is critical. Ruthenium and iridium complexes have shown high activity and selectivity for forming unsymmetrical ethers. acs.org Catalyst optimization in these systems involves screening different metal centers, ligand environments, and reaction conditions (temperature, concentration) to favor the desired cross-coupling product over symmetrical side products.
| Reaction Step | Catalyst/Reagent Type | Examples | Role and Optimization Considerations |
|---|---|---|---|
| Williamson Ether Synthesis (Standard) | Strong Base (Reagent) | NaH, KH, KHMDS | Deprotonates the alcohol; must be used in stoichiometric amounts under anhydrous conditions. |
| Williamson Ether Synthesis (PTC) | Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports the alkoxide between phases; optimize by screening catalyst structure and loading (typically 1-10 mol%). dalalinstitute.com |
| Dehydrative Alcohol Coupling | Transition Metal Catalyst | [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | Catalyzes C-O bond formation; optimize by ligand and metal selection to control selectivity for the unsymmetrical product. acs.org |
| Alkyne Bromination | Electrophilic Bromination Catalyst | AgNO₃ with NBS | Activates the alkyne towards electrophilic attack; choice of catalyst can improve reaction mildness and efficiency. |
Reactivity and Transformational Pathways of 6 Bromohexylbut 3 Ynyl Ether
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group in 6-bromohexylbut-3-ynyl ether is a focal point for carbon-carbon bond formation and further molecular elaboration. Its reactivity is central to the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The terminal alkyne of this compound can readily participate in several of these transformations.
The Sonogashira reaction is a widely utilized method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org For this compound, this reaction would lead to the formation of a disubstituted alkyne, linking the butynyl ether scaffold to an aromatic or vinylic moiety.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling with Aryl/Vinyl Halides
Mechanistic Investigations of the Catalytic Cycle
The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org
Palladium Cycle : The cycle is initiated by the oxidative addition of the aryl or vinyl halide (Ar-X) to a Pd(0) species, forming a Pd(II) complex.
Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate. The base deprotonates the terminal alkyne, increasing its nucleophilicity. libretexts.org
Transmetalation : The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step called transmetalation, regenerating the Cu(I) catalyst. This is often the rate-determining step.
Reductive Elimination : The resulting palladium complex, now bearing both the aryl/vinyl and the alkynyl ligands, undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
Recent studies have also explored copper-free Sonogashira reactions, where the mechanism is believed to involve direct reaction of the deprotonated alkyne with the palladium complex, often requiring a stronger base. wikipedia.org
Scope and Limitations with Diverse Coupling Partners
The Sonogashira coupling is known for its broad substrate scope and tolerance of various functional groups, making it a robust method for the derivatization of this compound.
A wide range of aryl and vinyl halides can be successfully coupled with terminal alkynes. The reactivity of the halide partner generally follows the order I > Br > Cl > F. scirp.org Aryl iodides and bromides are the most common substrates. Both electron-rich and electron-deficient aryl halides can be employed, although reaction conditions may need to be optimized accordingly. scirp.org Steric hindrance on the coupling partners can sometimes limit the reaction's efficiency.
| Coupling Partner (Ar/Vinyl-X) | Product | Typical Conditions |
| Iodobenzene | 1-(4-(6-Bromohexyloxy)but-1-yn-1-yl)benzene | Pd(PPh₃)₄, CuI, Et₃N, THF, rt |
| 4-Bromotoluene | 1-(4-(6-Bromohexyloxy)but-1-yn-1-yl)-4-methylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 70 °C |
| 1-Iodonaphthalene | 1-(4-(6-Bromohexyloxy)but-1-yn-1-yl)naphthalene | Pd(OAc)₂, PPh₃, CuI, Et₃N, MeCN, 60 °C |
| (E)-1-Iodo-2-phenylethene | (E)-1-(4-(6-Bromohexyloxy)but-1-yn-1-yl)-2-phenylethene | Pd(PPh₃)₄, CuI, i-Pr₂NH, THF, rt |
While the Sonogashira coupling is the most direct palladium-catalyzed cross-coupling for terminal alkynes, other named reactions can also be adapted for the functionalization of the alkyne moiety in this compound, typically after its conversion to a more reactive organometallic species.
Heck Reaction : The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org Its application with alkynes is less common for direct C-C bond formation in the same manner as Sonogashira. In some cases, reactions of aryl halides with internal alkynes can occur, and terminal alkynes can sometimes undergo dimerization or other side reactions under Heck conditions. mdpi.commagtech.com.cn The direct coupling of this compound as the alkyne component in a standard Heck reaction to form a substituted alkene is not the primary application of this reaction.
Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. jk-sci.comwikipedia.org To utilize this reaction, the terminal alkyne of this compound would first need to be converted into an alkynylzinc reagent. This can be achieved by deprotonation with a strong base followed by treatment with a zinc halide (e.g., ZnCl₂). organic-chemistry.orgopenochem.org The resulting organozinc species can then be coupled with a variety of aryl or vinyl halides. The Negishi coupling is known for its high functional group tolerance and reactivity. jk-sci.com
Step 1: Formation of Alkynylzinc Reagent this compound + n-BuLi -> Lithium (6-bromohexyl)but-3-yn-1-ide Lithium (6-bromohexyl)but-3-yn-1-ide + ZnCl₂ -> (6-Bromohexyl)but-3-yn-1-ylzinc chloride
Step 2: Negishi Coupling (6-Bromohexyl)but-3-yn-1-ylzinc chloride + Ar-X --(Pd catalyst)--> 1-Aryl-4-(6-bromohexyloxy)but-1-yne
Stille Coupling : The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Negishi coupling, the terminal alkyne of this compound would first be converted to an alkynylstannane. This is typically done by deprotonation followed by reaction with a trialkyltin halide (e.g., Bu₃SnCl). wikipedia.orgrsc.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org
Step 1: Formation of Alkynylstannane Reagent this compound + n-BuLi -> Lithium (6-bromohexyl)but-3-yn-1-ide Lithium (6-bromohexyl)but-3-yn-1-ide + Bu₃SnCl -> Tributyl((4-(6-bromohexyloxy)but-1-yn-1-yl))stannane
Step 2: Stille Coupling Tributyl((4-(6-bromohexyloxy)but-1-yn-1-yl))stannane + Ar-X --(Pd catalyst)--> 1-Aryl-4-(6-bromohexyloxy)but-1-yne
| Cross-Coupling Reaction | Alkyne Derivative | Coupling Partner | Catalyst System |
| Negishi Coupling | Alkynylzinc | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |
| Stille Coupling | Alkynylstannane | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, often with additives like CuI or in polar aprotic solvents |
Beyond palladium-catalyzed cross-couplings, the terminal alkyne of this compound is amenable to a range of other functionalization reactions that expand its synthetic utility. acs.orgresearchgate.netresearchgate.net These reactions can introduce new functional groups or build complex molecular frameworks.
Hydrofunctionalization : Various groups can be added across the triple bond. For instance, hydroboration followed by oxidation can yield aldehydes or carboxylic acids, while hydrostannylation can produce vinylstannanes for subsequent Stille couplings. nih.gov
Multi-component Reactions : The terminal alkyne can participate in multi-component reactions, allowing for the rapid construction of complex molecules in a single step. For example, a three-component reaction involving the alkyne, a nitrone, and an alcohol can lead to the formation of α-alkoxy-β-amino-ketones in the presence of a gold catalyst. acs.org
Cycloaddition Reactions : The alkyne can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, for instance, with azides to form triazoles (a key example of "click chemistry") or with nitrile oxides to form isoxazoles.
Radical Reactions : The alkyne can also undergo radical addition reactions. For example, radical trifluoromethylation can introduce a trifluoromethyl group, a valuable moiety in medicinal chemistry. researchgate.net
Alkyne Functionalization Reactions
Hydration and Hydrohalogenation Pathways
The terminal alkyne moiety of this compound can undergo hydration and hydrohalogenation reactions. Hydration, typically catalyzed by acid and mercury salts, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. The reaction proceeds through the formation of an enol intermediate which then tautomerizes to the more stable keto form.
Hydrohalogenation involves the addition of hydrogen halides (such as HBr or HCl) across the triple bond. In the presence of a single equivalent of a hydrogen halide, an initial Markovnikov addition would yield a vinylic halide. The addition of a second equivalent of the hydrogen halide would result in a geminal dihalide, where both halogen atoms are attached to the same carbon.
Cycloaddition Reactions (e.g., [3+2] azide-alkyne cycloadditions, [2+2+2] cycloadditions)
The alkyne functionality of this compound is a versatile participant in various cycloaddition reactions.
[3+2] Azide-Alkyne Cycloadditions: This reaction, often referred to as a "click" reaction, involves the cycloaddition of an azide with the terminal alkyne of this compound. wikipedia.org This reaction is typically catalyzed by copper(I) and leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org Ruthenium catalysts can also be employed, which characteristically yield the 1,5-regioisomer. organic-chemistry.org This reaction is highly efficient and proceeds under mild conditions, making it a powerful tool for chemical ligation. nih.govresearchgate.net
[2+2+2] Cycloadditions: In the presence of a suitable transition metal catalyst, three alkyne molecules can undergo a [2+2+2] cycloaddition to form a substituted benzene ring. wikipedia.orgnih.gov When this compound is a reactant in such a reaction, it can lead to the formation of highly functionalized aromatic compounds. acs.org This transformation is valuable for the synthesis of complex cyclic systems. nih.gov
Reactions Involving the Alkyl Bromide Moiety
The alkyl bromide portion of the molecule is susceptible to nucleophilic substitution and elimination reactions, and it can be used to form organometallic reagents.
Nucleophilic Substitution Reactions (SN2 reactions with various nucleophiles)
The primary alkyl bromide in this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. studymind.co.uk A variety of nucleophiles can displace the bromide ion, leading to the formation of a wide range of derivatives. savemyexams.comshout.education The reaction proceeds via a backside attack on the electrophilic carbon atom, resulting in an inversion of stereochemistry if the carbon were chiral. chemguide.co.uk
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |
| Cyanide | Potassium Cyanide (KCN) | Nitrile |
| Ammonia | Ammonia (NH3) | Primary Amine |
| Azide | Sodium Azide (NaN3) | Alkyl Azide |
| Thiolate | Sodium Thiolate (NaSR) | Thioether |
Elimination Reactions (E1 and E2 pathways for alkene formation)
Treatment of this compound with a strong, non-nucleophilic base can lead to the elimination of hydrogen bromide (HBr) to form an alkene. chemguide.co.ukchemguide.co.uk This dehydrohalogenation can proceed through either an E1 or E2 mechanism. lumenlearning.compharmaguideline.comchemicalnote.comck12.org
E2 Pathway: This is a concerted, one-step process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. lumenlearning.comdalalinstitute.com This pathway is favored by strong, sterically hindered bases and results in the formation of a double bond. docbrown.info
E1 Pathway: This two-step mechanism involves the initial departure of the bromide ion to form a carbocation intermediate, followed by the removal of a proton from an adjacent carbon by a weak base to form the alkene. lumenlearning.compharmaguideline.comstudy.com For a primary alkyl bromide like that in this compound, the E1 pathway is generally less favored due to the instability of the primary carbocation. chemicalnote.comlibretexts.org
The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the solvent, and the reaction temperature. chemguide.co.ukchemguide.co.uk
Formation of Organometallic Reagents (e.g., Grignard reagents, organolithiums)
The alkyl bromide moiety can be converted into highly reactive organometallic reagents.
Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) will form the corresponding Grignard reagent, (6-(but-3-yn-1-yloxy)hexyl)magnesium bromide. byjus.commasterorganicchemistry.comwikipedia.org This organomagnesium compound is a potent nucleophile and a strong base. byjus.com
Organolithium Reagents: Treatment with lithium metal will convert the alkyl bromide into an organolithium reagent, 6-(but-3-yn-1-yloxy)hexyllithium. bluffton.eduucalgary.camasterorganicchemistry.com Organolithium compounds are even more reactive and basic than their Grignard counterparts. saylor.orgwikipedia.org
These organometallic reagents are invaluable in organic synthesis for the formation of new carbon-carbon bonds.
Reactions Involving the Ether Linkage
Ethers are generally quite unreactive. masterorganicchemistry.comopenstax.org However, the ether linkage in this compound can be cleaved under harsh conditions using strong acids. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comwikipedia.org The cleavage can proceed by either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen. openstax.orgwikipedia.org For the primary alkyl groups in this molecule, an SN2 mechanism is expected, where the nucleophile attacks the less sterically hindered carbon. openstax.orglibretexts.org
Acid-Catalyzed Cleavage Mechanisms (SN1 and SN2 pathways)
Ethers are generally characterized by their low reactivity, making them useful as solvents. However, under strongly acidic conditions, the ether linkage can be cleaved. masterorganicchemistry.comchemistrysteps.com This reaction invariably begins with the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form an oxonium ion. masterorganicchemistry.com This step converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Following protonation, the cleavage can proceed via either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the ether oxygen. wikipedia.orglibretexts.org
In the case of this compound, the ether oxygen is bonded to a hexyl chain and a butynyl chain. The carbon atom of the hexyl group attached to the oxygen is a primary carbon. The carbon atom of the butynyl group attached to the oxygen is also primary-like in terms of steric hindrance. Cleavage pathways that would form primary carbocations are highly unstable and therefore disfavored. studentdoctor.net Consequently, the acid-catalyzed cleavage of this ether is expected to proceed exclusively through an SN2 pathway. masterorganicchemistry.commasterorganicchemistry.com
The SN2 mechanism involves a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on the protonated ether. masterorganicchemistry.com The nucleophile will attack the less sterically hindered carbon atom. In this molecule, both sides of the ether are relatively unhindered, but attack is generally favored at the more electrophilic or less hindered primary alkyl carbon of the hexyl group. This concerted, single-step reaction results in the displacement of the alcohol and the formation of an alkyl halide. chemguide.co.uk
Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound via SN2 Pathway
| Reactant | Reagent | Predicted Mechanism | Products |
|---|
Note: With excess HBr, the initially formed But-3-yn-1-ol could potentially undergo further reaction, although reactions at the alkyne or conversion of this specific alcohol to a halide would require specific conditions.
Oxidative Pathways (e.g., peroxidic species formation)
Ethers are susceptible to a process known as autooxidation, particularly upon exposure to atmospheric oxygen and light. jove.com This process occurs via a free-radical chain reaction and leads to the formation of potentially explosive hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen (the α-carbon). jove.comyoutube.com
The mechanism is initiated by the abstraction of a hydrogen atom from an α-carbon by a radical initiator, forming a carbon-centered radical. youtube.com This radical is stabilized by the adjacent ether oxygen. The carbon radical then reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can subsequently abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide product. jove.com
For this compound, there are two α-carbons from which hydrogen abstraction can occur: one on the hexyl chain and one on the butynyl chain. Hydrogen abstraction would likely be favored on the hexyl portion, as the C-H bonds on the carbon adjacent to the alkyne are slightly stronger. The formation of these peroxidic species is a significant consideration in the storage and handling of ethers.
Table 2: Potential Products of Autooxidation
| Site of Initial H-Abstraction | Intermediate Radical | Final Hydroperoxide Product |
|---|---|---|
| α-carbon of hexyl group | 1-(But-3-ynyloxy)hexyl-1-radical | 1-(But-3-ynyloxy)hexyl-1-hydroperoxide |
Chemoselectivity in Multifunctional Transformations
Chemoselectivity describes the preferential reaction of one functional group over others in a multifunctional molecule. The presence of an alkyl bromide, an ether, and an alkyne in this compound allows for a high degree of chemoselectivity depending on the chosen reagents and reaction conditions.
Nucleophilic Substitution at the Alkyl Bromide : The primary alkyl bromide is the most electrophilic and reactive site for nucleophilic substitution under neutral or basic conditions. The C-Br bond is weaker than the C-O or C-C bonds of the other functional groups, and bromide is an excellent leaving group. libretexts.org Ethers are resistant to nucleophilic attack unless activated by a strong acid. pearson.com Therefore, treatment with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) will result in a selective SN2 reaction at the carbon bearing the bromine atom, leaving the ether and alkyne functionalities intact. chemguide.co.ukchemguide.co.uk
Reactions under Acidic Conditions : Strong acids can interact with both the ether and the alkyne. As discussed in section 3.3.1, concentrated, hot HBr or HI will cleave the ether linkage. masterorganicchemistry.com Concurrently, aqueous acidic conditions (e.g., H₂SO₄, H₂O) can lead to the hydration of the internal alkyne. chemistrysteps.comorganicchemistrytutor.com Alkyne hydration, often catalyzed by mercury(II) salts, follows Markovnikov's rule and proceeds via an enol intermediate that tautomerizes to a ketone. masterorganicchemistry.comlibretexts.org For an internal, unsymmetrical alkyne like the one present, a mixture of two ketone products would be expected. The selectivity between ether cleavage and alkyne hydration depends on the specific conditions; ether cleavage generally requires harsher, more forcing conditions (high temperature, high acid concentration) than alkyne hydration. masterorganicchemistry.com
Oxidative Reactions : Besides the autooxidation of the ether moiety, the alkyne is also susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (KMnO₄), can cleave the carbon-carbon triple bond, typically yielding carboxylic acids. These conditions are generally much more aggressive than those that lead to ether peroxidation.
Table 3: Chemoselective Reactions of this compound
| Reagent(s) | Targeted Functional Group | Expected Major Product |
|---|---|---|
| NaCN in DMSO | Primary Alkyl Bromide | 7-Cyanoheptylbut-3-ynyl ether |
| HBr (conc.), heat | Ether | 1,6-Dibromohexane (B150918) and But-3-yn-1-ol |
| H₂O, H₂SO₄, HgSO₄ | Alkyne | 1-(6-Bromohexyloxy)butan-2-one |
| 1. O₃; 2. H₂O | Alkyne | 4-Bromohexyloxyacetic acid and Acetic acid |
This analysis demonstrates that the reactivity of this compound can be selectively directed towards one of its three functional groups by carefully choosing the reaction conditions, making it a potentially versatile building block in organic synthesis.
Role of 6 Bromohexylbut 3 Ynyl Ether in Complex Molecule Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Compounds
Elaboration into Phenethanolamine Derivatives
There is no available information detailing the synthetic routes for converting 6-Bromohexylbut-3-ynyl ether into phenethanolamine derivatives.
Synthetic Strategies for Beta-Adrenoreceptor Agonists
No documented synthetic strategies were found that utilize this compound as a precursor for beta-adrenoreceptor agonists.
Applications as a Cross-Linking Agent or Molecular Scaffold
No literature was found describing the use of this compound as a cross-linking agent or as a foundational structure for more complex molecules.
Contributions to Natural Product Synthesis and Analog Design
There is no information available on the application of this compound in the total synthesis of natural products or in the design of their analogs.
Development of Novel Synthetic Pathways Utilizing its Dual Functionality
No novel synthetic pathways that take advantage of the bromo- and alkyne- functionalities of this compound have been reported in the searched scientific literature.
Spectroscopic Characterization for Structural Confirmation of 6 Bromohexylbut 3 Ynyl Ether and Its Advanced Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 6-Bromohexylbut-3-ynyl ether is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of pi systems.
Bromohexyl Chain: The protons on the carbon adjacent to the bromine atom (C1) are expected to be the most deshielded within the hexyl chain, with a predicted chemical shift around 3.41 ppm, appearing as a triplet. The protons on the carbon adjacent to the ether oxygen (C6) would also be deshielded, with an expected chemical shift in the range of 3.4-4.5 ppm, likely appearing as a triplet. libretexts.orgpressbooks.publibretexts.org The remaining methylene protons in the hexyl chain (C2, C3, C4, and C5) would produce a complex multiplet in the upfield region, typically between 1.4 and 1.9 ppm.
Butynyl Group: The terminal alkyne proton (H10) is anticipated to resonate at approximately 2.5-3.0 ppm, appearing as a triplet due to coupling with the adjacent methylene protons. brainly.comchemistrysteps.comchegg.com The methylene protons adjacent to the ether linkage (C8) are expected to be deshielded by the oxygen atom, with a predicted chemical shift around 4.1 ppm, appearing as a doublet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) (Hz) |
| H1 (-CH₂Br) | 3.41 | Triplet | ~6.7 |
| H6 (-OCH₂-) | 3.55 | Triplet | ~6.5 |
| H2, H3, H4, H5 | 1.4-1.9 | Multiplet | - |
| H8 (-OCH₂C≡) | 4.10 | Doublet | ~2.4 |
| H10 (≡C-H) | 2.75 | Triplet | ~2.4 |
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.
Bromohexyl Chain: The carbon atom bonded to the bromine (C1) is expected to have a chemical shift in the range of 30-40 ppm. The carbon attached to the ether oxygen (C6) is predicted to be significantly deshielded, with a chemical shift in the range of 65-90 ppm. readchemistry.com The other methylene carbons of the hexyl chain would appear in the aliphatic region (20-35 ppm).
Butynyl Group: The sp-hybridized carbons of the alkyne are characteristic. The terminal alkyne carbon (C10) is expected to resonate around 65-85 ppm, while the internal alkyne carbon (C9) would be in a similar range, around 70-100 ppm. openochem.org The carbon adjacent to the ether oxygen (C8) is predicted to be in the range of 50-80 ppm. pressbooks.pub
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (-CH₂Br) | ~33 |
| C6 (-OCH₂-) | ~70 |
| C2, C3, C4, C5 | 25-32 |
| C8 (-OCH₂C≡) | ~58 |
| C9 (-C≡CH) | ~80 |
| C10 (≡CH) | ~70 |
To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the signals at ~3.41 ppm (H1) and the multiplet of the adjacent methylene group (H2) would be expected. Similarly, correlations would be observed between H6 and H5, and between H8 and H10.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the proton signal at ~3.41 ppm would correlate with the carbon signal at ~33 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For example, a correlation between the protons on C6 (~3.55 ppm) and the carbon C8 would confirm the ether linkage between the hexyl and butynyl moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display the following key absorption bands:
C-H stretching (sp³): Strong absorptions just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹, corresponding to the C-H bonds of the hexyl and butynyl methylene groups. masterorganicchemistry.com
C-H stretching (sp): A sharp, characteristic peak at approximately 3300 cm⁻¹, indicative of the terminal alkyne C-H bond. libretexts.orgorgchemboulder.compressbooks.pub
C≡C stretching: A weak to medium absorption in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond. libretexts.orgorgchemboulder.compressbooks.pub
C-O-C stretching: A strong, characteristic absorption in the range of 1050-1150 cm⁻¹ for the ether linkage. libretexts.orgacademyart.edublogspot.com
C-Br stretching: An absorption in the fingerprint region, typically between 515-690 cm⁻¹, corresponding to the carbon-bromine bond. orgchemboulder.comorgchemboulder.com
Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Sharp, Medium |
| sp³ C-H stretch | 2850-2960 | Strong |
| C≡C stretch | 2100-2260 | Weak to Medium |
| C-O-C stretch | 1050-1150 | Strong |
| C-Br stretch | 515-690 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. docbrown.infoyoutube.com
Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. miamioh.edublogspot.comscribd.com For bromoalkanes, a common fragmentation is the loss of the bromine atom. docbrown.info
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 219/221 | [C₁₀H₁₇BrO]⁺ | Molecular Ion |
| 140 | [C₁₀H₁₇O]⁺ | Loss of Br radical |
| 137 | [C₄H₅O-CH₂(CH₂)₄]⁺ | α-cleavage (loss of C₅H₁₁) |
| 55 | [C₄H₇]⁺ | Butynyl fragment |
| 41 | [C₃H₅]⁺ | Propargyl cation |
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₇BrO), the calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) serves as a powerful tool for elucidating the structure of ions by inducing fragmentation and analyzing the resulting daughter ions. In the analysis of this compound, the molecular ion, which would exhibit a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for 79Br and 81Br isotopes), can be selected and subjected to collision-induced dissociation (CID). The fragmentation patterns are predicted to be dominated by cleavages at the weakest bonds and rearrangements leading to stable fragments.
The primary fragmentation pathways anticipated for the molecular ion of this compound would involve the ether and the bromoalkyl functionalities. Alpha-cleavage adjacent to the ether oxygen is a common fragmentation route for ethers, leading to the formation of a stable oxonium ion. Additionally, cleavage of the carbon-bromine bond is expected, given its relative weakness.
Key predicted fragmentation pathways include:
Alpha-cleavage at the ether oxygen: This can occur on either side of the oxygen atom. Cleavage of the hexyl-oxygen bond would result in a resonance-stabilized oxonium ion containing the butynyl group. Conversely, cleavage of the butynyl-oxygen bond is also possible.
Cleavage of the C-Br bond: The loss of a bromine radical is a characteristic fragmentation for bromoalkanes, leading to a carbocation on the hexyl chain.
McLafferty-type rearrangements: Although less common for ethers, the presence of the long alkyl chain could facilitate hydrogen rearrangements, leading to neutral losses and characteristic fragment ions.
A detailed analysis of the daughter ions provides a veritable fingerprint of the molecule's structure, confirming the connectivity of the bromohexyl and butynyl moieties through the ether linkage.
Table 1: Predicted MS/MS Fragmentation of this compound This table is interactive. You can sort and filter the data.
| Parent Ion (m/z) | Proposed Daughter Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| [M]+• | [C4H5O]+ | C6H12Br• | Alpha-cleavage at the ether linkage (loss of bromohexyl radical) |
| [M]+• | [C6H12O]+• | C4H4Br• | Alpha-cleavage at the ether linkage (loss of bromobutynyl radical) |
| [M]+• | [C10H17O]+ | Br• | Cleavage of the C-Br bond |
| [M]+• | [C6H13]+ | C4H5OBr | Cleavage of the C-O bond with charge retention on the hexyl fragment |
| [M]+• | [C4H5]+ | C6H13OBr | Cleavage of the C-O bond with charge retention on the butynyl fragment |
Advanced Spectroscopic and Diffraction Techniques for Conformational and Solid-State Structure Analysis
While mass spectrometry provides information about the connectivity of atoms, other techniques are necessary to probe the molecule's three-dimensional structure and vibrational properties.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to be dominated by several characteristic peaks corresponding to its distinct functional groups.
The most prominent feature would be the strong stretching vibration of the carbon-carbon triple bond (C≡C) of the terminal alkyne, which typically appears in a relatively uncongested region of the spectrum, around 2100-2150 cm-1. nih.govresearchgate.netacs.orgnih.govrsc.org The C-H stretch of the terminal alkyne is also expected to be observed around 3300 cm-1.
Other key vibrational modes that would be identifiable in the Raman spectrum include:
C-O-C stretching: The ether linkage will exhibit symmetric and asymmetric stretching modes, typically in the 1050-1150 cm-1 region. libretexts.orgpressbooks.pub
C-Br stretching: The carbon-bromine bond will have a characteristic stretching frequency in the lower wavenumber region, generally between 560 and 650 cm-1. s-a-s.org
CH2 stretching and bending modes: The hexyl chain will give rise to a series of peaks corresponding to symmetric and asymmetric CH2 stretching (around 2850-2950 cm-1) and various bending and rocking modes at lower frequencies.
The Raman spectrum provides a valuable fingerprint for the molecule and can be used to confirm the presence of the key functional groups.
Table 2: Predicted Characteristic Raman Shifts for this compound This table is interactive. You can sort and filter the data.
| Vibrational Mode | Predicted Raman Shift (cm-1) | Intensity |
|---|---|---|
| Alkyne C-H Stretch | ~3300 | Medium |
| CH2 Asymmetric Stretch | ~2925 | Strong |
| CH2 Symmetric Stretch | ~2855 | Strong |
| Alkyne C≡C Stretch | ~2120 | Strong |
| CH2 Scissoring | ~1450 | Medium |
| C-O-C Asymmetric Stretch | ~1120 | Medium |
| C-Br Stretch | ~640 | Medium |
X-ray Crystallography of Suitable Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.orglibretexts.org While obtaining suitable single crystals of a flexible, long-chain molecule like this compound itself can be challenging, derivatization can facilitate crystallization. For instance, the terminal alkyne could be functionalized with a group that promotes crystallization, such as a triazine derivative. nih.gov
A successful X-ray crystallographic analysis of a suitable derivative would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the expected geometries of the sp3, sp, and ether-linked carbons.
Conformation: The preferred conformation of the flexible hexyl chain and the relative orientation of the butynyl and hexyl groups around the ether oxygen. In the solid state, long alkyl chains often adopt an extended, all-trans conformation to maximize van der Waals interactions. rsc.org
Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal the nature and geometry of intermolecular forces, such as van der Waals interactions and potential weak C-H···O or C-H···Br hydrogen bonds. Studies on long-chain bromoalkanes have shown that they can co-crystallize with other molecules, forming well-defined layered structures. rsc.org
The structural data obtained from X-ray crystallography would provide an unambiguous confirmation of the molecule's constitution and offer valuable insights into its solid-state behavior.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound This table is interactive. You can sort and filter the data.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (Å3) | 1295 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.25 |
Computational Chemistry and Mechanistic Insights for 6 Bromohexylbut 3 Ynyl Ether Transformations
Theoretical Studies on Reaction Mechanisms Involving 6-Bromohexylbut-3-ynyl Ether
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. For this compound, this would involve investigating reactions at its two primary reactive sites: the terminal alkyne and the bromo-functionalized hexyl chain.
The terminal alkyne of this compound is a prime site for catalytic coupling reactions, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. researchgate.netnih.gov Similarly, the bromohexyl group can participate in coupling reactions with alkynes, a process that can be catalyzed by copper or other transition metals. rsc.orgmdpi.comresearchgate.net
Computational modeling of these reactions involves locating and characterizing the transition state (TS) structures for each elementary step of the catalytic cycle. For instance, in a palladium-catalyzed copper-free Sonogashira reaction, the key steps include oxidative addition, cis-trans isomerization, deprotonation, and reductive elimination. researchgate.netkirj.ee DFT calculations can determine the geometry of the transition state for each of these steps, as well as the associated activation energies.
A hypothetical transition state for the oxidative addition of an aryl bromide to a palladium(0) catalyst, a key step in a potential Sonogashira coupling involving this compound, would be characterized by the elongation of the C-Br bond of the aryl bromide and the formation of new bonds between the palladium center and both the aryl group and the bromine atom. Vibrational frequency calculations are then performed to confirm that the identified structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.
Table 1: Representative Calculated Activation Energies for Key Steps in a Hypothetical Copper-Free Sonogashira Coupling of Phenylacetylene and Phenyl Bromide (DFT B97D/cc-pVDZ)
| Reaction Step | Activation Free Energy (ΔG‡, kcal/mol) |
| Oxidative Addition | 22.5 |
| cis-trans Isomerization | 5.2 |
| Deprotonation | 15.8 |
| Reductive Elimination | 18.3 |
Note: This data is illustrative and based on published computational studies of similar systems. researchgate.netkirj.ee The actual values for a reaction involving this compound would require specific calculations.
Beyond C-C coupling reactions, the functional groups of this compound can undergo various interconversions. For example, the bromo group can be substituted by other nucleophiles, or the alkyne can be hydrated to form a ketone. Computational chemistry can be used to construct detailed energy profiles for these transformations.
An energy profile maps the potential energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. For the hydration of the alkyne moiety of this compound, which can be catalyzed by acids or metal complexes, DFT calculations can be used to compare the energetics of different proposed mechanisms, such as those involving a vinyl cation intermediate versus a concerted addition of water. The calculated energy profile would reveal the rate-determining step of the reaction by identifying the highest energy barrier along the reaction pathway.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The flexibility of the hexyl and butynyl ether chains in this compound means that the molecule can adopt a multitude of conformations. researchgate.net Molecular modeling, particularly using molecular mechanics or DFT, can be used to explore the conformational landscape and identify the most stable conformers. libretexts.org
Conformational analysis involves systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformation. For this compound, this would involve exploring the dihedral angles of the C-C and C-O bonds in the backbone. The results of such a study would be a potential energy surface showing the low-energy conformations. These stable conformations are important as they can influence the molecule's reactivity and its interactions with other molecules or surfaces.
Intermolecular interactions, such as van der Waals forces and potential hydrogen bonding (if interacting with protic solvents or reagents), also play a crucial role in the behavior of this compound. Molecular modeling can be used to study how the molecule interacts with solvent molecules or how it might pack in a condensed phase.
Electronic Structure Calculations (e.g., Frontier Molecular Orbital Theory) to Predict Reactivity and Selectivity
The reactivity and selectivity of this compound can be rationalized using electronic structure calculations and concepts like Frontier Molecular Orbital (FMO) theory. researchgate.net FMO theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.govnih.gov
For this compound, the HOMO is likely to be localized on the electron-rich alkyne triple bond, making it susceptible to attack by electrophiles. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-Br bond, making this site susceptible to nucleophilic attack.
By calculating the energies and visualizing the spatial distribution of the HOMO and LUMO, one can predict the most likely sites of reaction. For example, in a reaction with a nucleophile, the attack would be predicted to occur at the carbon atom of the hexyl chain bonded to the bromine, as this is where the LUMO is likely to have a large coefficient.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Molecular Orbital | Energy (eV) |
| HOMO | -9.8 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 11.0 |
Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can be used to aid in the experimental characterization of new or unstudied molecules like this compound.
DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govescholarship.org The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental spectra to confirm the structure of the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. github.iodiva-portal.orgresearchgate.net The calculation of harmonic frequencies is a routine procedure, and for more accurate results, anharmonic corrections can be included. The predicted IR spectrum for this compound would show characteristic peaks for the C-H stretches of the alkyne, the C≡C triple bond stretch, the C-O ether stretch, and the C-Br stretch, among others.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| ≡C-H | Stretch | ~3300 |
| C≡C | Stretch | ~2150 |
| C-O-C | Asymmetric Stretch | ~1100 |
| C-Br | Stretch | ~650 |
Note: These are typical frequency ranges for these functional groups and would be refined by specific DFT calculations for the molecule.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of ethers, such as 6-Bromohexylbut-3-ynyl ether, traditionally relies on methods like the Williamson ether synthesis. However, future research is geared towards developing more efficient and selective catalytic systems. Efforts to advance the Williamson synthesis to utilize less reactive alkylating agents and minimize salt byproducts are ongoing. acs.orgresearchgate.net High-temperature, homogeneous catalytic processes are being explored to enhance the alkylating potential of traditionally weak agents. acs.orgresearchgate.net
For a molecule like this compound, selective catalysis will be crucial. Bifunctional catalysts, which contain two active sites to activate both the electrophile and the nucleophile, could offer enhanced efficiency for its synthesis. mdpi.com The design of such catalysts, where two reactive subunits work in concert, can lead to highly selective transformations. chemeurope.com Future work will likely focus on catalysts that can selectively promote etherification without interfering with the sensitive alkyne group. This could involve the development of novel bifunctional catalysts that combine, for instance, a Lewis acid and a Lewis base in a single molecular entity to achieve synergistic activation. mdpi.com
Potential Catalytic Approaches for Ether Synthesis:
| Catalytic System | Approach | Potential Advantage |
| Homogeneous Catalysis | High-temperature process with weak alkylating agents. acs.orgresearchgate.net | Avoids harsh reagents and salt production. |
| Bifunctional Catalysis | Combines two active sites (e.g., Lewis acid and base) in one catalyst. mdpi.comchemeurope.com | Enhanced reactivity and selectivity through dual activation. |
| Phase-Transfer Catalysis | Facilitates reaction between reactants in different phases. | Can improve reaction rates and yields in biphasic systems. |
| Metal-Organic Frameworks (MOFs) | Utilizes porous materials with tunable catalytic sites. rsc.org | High surface area and potential for size/shape selectivity. |
Development of Asymmetric Synthetic Routes for Chiral Derivatives
The introduction of chirality into molecules like this compound would significantly broaden their applicability, particularly in pharmaceuticals and materials science. While the parent molecule is achiral, derivatives can be synthesized to contain stereogenic centers. Future research could focus on developing asymmetric synthetic routes to access enantioenriched versions of its derivatives.
The asymmetric synthesis of chiral ethers and alkynes is a burgeoning field. rsc.org Recent advances include transition-metal-catalyzed asymmetric allylic alkylation of enolates and related nucleophiles to create α-stereogenic centers in carbonyl compounds. rsc.org For alkynyl moieties, catalytic asymmetric reactions of readily available alkynes are being used to construct axially chiral compounds. researchgate.net Biocatalysis, using enzymes like ene-reductases, is also emerging as a powerful tool for the asymmetric synthesis of chiral thioethers, a strategy that could potentially be adapted for ethers. acs.org
Future strategies for creating chiral derivatives related to this compound could involve:
Asymmetric Etherification: Utilizing chiral catalysts to control the stereochemistry during the ether bond formation.
Derivatization with Chiral Auxiliaries: Reacting the terminal alkyne or the bromide with a chiral molecule to introduce a stereocenter.
Enantioselective Alkynylation: Employing chiral ligands with metal catalysts to achieve enantioselective addition to the alkyne. rsc.org
Biocatalytic Approaches: Leveraging enzymes to catalyze stereoselective transformations on a precursor molecule. acs.org
Integration into Advanced Materials Science
The dual functionality of this compound makes it an excellent candidate as a monomer or functionalizing agent in materials science.
Polymerizable Monomers: The terminal alkyne group is a versatile handle for polymerization. Alkynes are excellent monomers for creating polymers with conjugated backbones and unique optoelectronic properties. mdpi.com Polymerization can be achieved through various methods, including Sonogashira coupling and Glaser-Hay polycoupling, to produce materials like poly(aryleneethynylene)s. oup.com The presence of the bromohexyl group offers a site for post-polymerization modification, allowing for the creation of functional materials with tailored properties. For example, alkyne-functionalized polyesters can be cross-linked via thiol-yne click chemistry to form elastomers with mechanical properties similar to soft tissues. researchgate.netacs.org
Surface Functionalization: Bifunctional molecules are increasingly used to modify surfaces, imparting new chemical and physical properties. northwestern.edu The bromohexyl and alkynyl groups of this compound can be used for orthogonal surface modification. For example, one end could anchor the molecule to a surface like gold (via a thiol-derivatized linker) or silica, while the other end remains available for further reactions. nih.gov This allows for the creation of surfaces with controlled chemical functionalities, which is crucial for applications in sensors, biocompatible materials, and catalysis. mdpi.comresearchgate.net The alkyne group, in particular, is useful for "click" chemistry reactions, enabling the efficient attachment of biomolecules or other polymers to the surface. nih.gov
Potential Applications in Materials Science:
| Application Area | Role of this compound | Potential Outcome |
| Conjugated Polymers | Monomer in polycoupling reactions (e.g., Sonogashira). oup.com | Creation of novel semiconducting or light-emitting polymers. |
| Cross-linked Elastomers | Alkyne-functionalized monomer for thiol-yne cross-linking. researchgate.netacs.org | Development of biocompatible and degradable soft materials. |
| Functional Surfaces | Bifunctional linker for surface modification. northwestern.edunih.gov | Fabrication of smart surfaces for sensors or controlled cell adhesion. |
| Nanoparticle Modification | Ligand for functionalizing inorganic nanoparticles. researchgate.net | Preparation of tailored nanoparticles for targeted delivery or imaging. |
Bio-conjugation and Chemical Biology Applications
The orthogonal reactivity of the alkyne and alkyl bromide groups makes this compound a valuable tool in chemical biology. nih.govnih.gov These "reactive handles" allow for the precise chemical modification of biomolecules. febs.org
Dual-Functional Chemical Probes: The molecule can be used to synthesize chemical probes for studying biological systems. mdpi.comresearchgate.net For instance, the alkyl bromide could react with a nucleophilic residue on a protein (like cysteine), while the alkyne remains available for a subsequent bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This allows for a two-step labeling strategy, where a biomolecule is first tagged and then visualized or isolated by "clicking" on a reporter molecule (e.g., a fluorophore or biotin).
Linkers for Bifunctional Molecules: In the burgeoning field of targeted protein degradation, molecules like Proteolysis Targeting Chimeras (PROTACs) utilize two distinct ligands connected by a linker to bring a target protein and an E3 ubiquitin ligase into proximity. wuxibiology.com The structure of this compound provides a flexible scaffold that could be elaborated into such a linker, with each reactive end serving as an attachment point for the different protein-binding ligands.
The ability to couple molecules together, with at least one being a biomolecule, is a cornerstone of modern biochemistry. libretexts.org The terminal alkyne is particularly well-suited for such "click chemistry" applications, which are prized for their high efficiency and biocompatibility. sigmaaldrich.comnih.gov The alkyl bromide offers a more traditional, yet effective, means of covalent modification through reaction with nucleophilic amino acid side chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
